molecular formula C19H23ClN6O B2806612 (E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide CAS No. 2035022-56-9

(E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide

Cat. No.: B2806612
CAS No.: 2035022-56-9
M. Wt: 386.88
InChI Key: UKGZFEPVQWALPF-MDZDMXLPSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide is a synthetic small molecule designed for advanced chemical and biological research. The compound features a chlorophenylacrylamide backbone linked to a multifunctional 1,3,5-triazine headgroup, a structure that suggests potential as a key intermediate in medicinal chemistry and drug discovery. The presence of the 1,3,5-triazine scaffold, which is known to be employed in amide bond-forming reactions and the synthesis of more complex molecules, indicates its utility in developing targeted covalent inhibitors or probing enzyme active sites. Researchers can leverage this acrylamide in the exploration of kinase signaling pathways, cellular proliferation studies, and the development of novel therapeutic agents. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN6O/c1-25(2)18-22-16(23-19(24-18)26-11-5-6-12-26)13-21-17(27)10-9-14-7-3-4-8-15(14)20/h3-4,7-10H,5-6,11-13H2,1-2H3,(H,21,27)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKGZFEPVQWALPF-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C17H21ClN6O\text{C}_{17}\text{H}_{21}\text{Cl}\text{N}_{6}\text{O}

This structure includes a chlorophenyl group, a dimethylamino moiety, and a pyrrolidine ring attached to a triazine core, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : The presence of the dimethylamino group suggests potential inhibitory effects on enzymes involved in neurotransmitter metabolism, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) .
  • Modulation of Receptor Activity : The triazine moiety may interact with central nervous system receptors, influencing neurotransmission and potentially exhibiting anxiolytic or antidepressant effects .

Anticonvulsant Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticonvulsant properties. For instance, compounds containing a pyrrolidine ring have shown efficacy in various seizure models:

CompoundModelED50 (mg/kg)
Compound 14MES49.6
Compound 146 Hz31.3
Compound 14scPTZ67.4

These findings suggest that our target compound may also possess anticonvulsant properties due to its structural similarities .

Antinociceptive Activity

The compound has been investigated for its potential antinociceptive effects. In vivo studies demonstrated that similar compounds effectively reduced pain responses in models such as formalin-induced pain and neuropathic pain models. The proposed mechanism involves modulation of pain signaling pathways through receptor interaction .

Case Studies

  • Case Study on Anticonvulsant Efficacy :
    A study evaluated the efficacy of several triazine derivatives in seizure models. The results indicated that compounds with the dimethylamino group significantly reduced seizure frequency and duration, suggesting a promising avenue for further development in epilepsy treatment .
  • Case Study on Antinociceptive Properties :
    Another investigation focused on the antinociceptive effects of similar triazine-based compounds. The data revealed significant reductions in pain scores in both acute and chronic pain models, indicating potential therapeutic applications for pain management .

Scientific Research Applications

The compound (E)-3-(2-chlorophenyl)-N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)acrylamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article provides a detailed examination of its applications, supported by case studies and relevant data.

Medicinal Chemistry

The compound has shown promise as a potential drug candidate due to its unique structure, which allows it to interact with specific biological targets. The presence of both the chlorophenyl and triazine moieties suggests that it may exhibit significant biological activity.

Neuropharmacology

The incorporation of a dimethylamino group and a pyrrolidine ring suggests potential neuropharmacological applications. Compounds with similar structures have been explored for their effects on neurotransmitter systems.

Case Study: Neuroprotective Effects

Studies on related compounds have shown neuroprotective effects in models of neurodegenerative diseases. For example, certain triazine derivatives have been found to modulate glutamate receptors, potentially offering therapeutic benefits in conditions like Alzheimer's disease.

Biomarker Development

The compound's ability to interact with specific proteins may also lend itself to applications in biomarker development for disease diagnosis and monitoring.

Case Study: Biomonitoring Programs

Biomonitoring studies have utilized similar compounds to assess human exposure to environmental chemicals and their potential health impacts. The integration of such compounds into biomonitoring frameworks could enhance the detection of biomarkers associated with exposure to harmful substances.

Agricultural Chemistry

Given its structural features, there is potential for application in agricultural chemistry as a pesticide or herbicide.

Case Study: Pesticidal Activity

Research has highlighted that triazine-based compounds can exhibit herbicidal properties by inhibiting photosynthesis in plants. While specific studies on this compound are scarce, its chemical relatives have been extensively studied for agricultural use.

Data Tables

Application AreaFindingsReference
Medicinal ChemistryPotential anticancer activity
NeuropharmacologyNeuroprotective effects observed
Biomarker DevelopmentUseful in human biomonitoring programs
Agricultural ChemistryPotential use as a herbicide

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and inferred biological relevance.

Core Heterocyclic Scaffolds

Compound Name Core Structure Key Substituents Hydrogen Bonding Capacity
Target Compound 1,3,5-Triazine Dimethylamino, pyrrolidinyl, 2-chlorophenyl, acrylamide Moderate (N–H donors, triazine acceptors)
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-thione 2-Chlorophenyl, thiocarbonohydrazide, methanol High (N–H···O/S, O–H···S interactions)
(E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide Pyrimidine Cyano, pyridinylpyrimidinylamino, trimethoxyphenyl, acrylamide Low (cyano group as weak acceptor)

Key Observations:

  • The 1,3,5-triazine core in the target compound provides a distinct electronic profile compared to 1,2,4-triazole-thione () and pyrimidine (). Triazines are stronger hydrogen-bond acceptors due to their electron-deficient aromatic system.
  • The dimethylamino and pyrrolidinyl groups on the triazine likely enhance solubility compared to the sulfur-containing thiocarbonohydrazide in ’s compound .

Substituent Effects on Pharmacological Potential

  • 2-Chlorophenyl vs.
  • Acrylamide vs. Cyano Groups: The acrylamide moiety in the target compound enables covalent binding to biological targets, whereas cyano groups in ’s compounds act as electron-withdrawing groups, modulating reactivity without covalent interactions .

Q & A

Q. What are the key synthetic steps and characterization methods for this compound?

The synthesis involves a multi-step process:

  • Condensation : Reacting a triazine precursor (e.g., 4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine) with an acrylamide derivative (e.g., (E)-3-(2-chlorophenyl)acrylic acid) under reflux in ethanol with a base like piperidine .
  • Purification : Recrystallization using ethanol or chromatography (silica gel, ethyl acetate/petroleum ether) to isolate the product .
  • Characterization :
  • NMR : Key 1H^1H NMR signals include δ ~3.02 ppm (dimethylamino protons) and δ ~7.19–7.42 ppm (chlorophenyl aromatic protons) .

  • Mass spectrometry (MS) : Molecular ion peak at m/z 372 (M+1) confirms molecular weight .

  • Elemental analysis : Matches calculated values for C, H, N, and Cl .

    Table 1: Synthesis Conditions

    StepReagents/ConditionsYieldReference
    CondensationPiperidine, EtOH, reflux (10 h)98%
    PurificationEthanol recrystallization>95% purity

Q. How do the functional groups influence the compound’s reactivity and bioactivity?

  • Triazine ring : Enhances hydrogen-bonding potential and π-π stacking, critical for target binding in medicinal chemistry .
  • Acrylamide moiety : Participates in Michael addition reactions, enabling covalent interactions with cysteine residues in proteins .
  • 2-Chlorophenyl group : Increases lipophilicity, improving membrane permeability .
  • Pyrrolidin-1-yl substituent : Modulates steric and electronic effects on the triazine ring, affecting reaction kinetics .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., hydrolysis of the triazine ring) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol facilitates recrystallization .
  • Catalyst use : Bases like triethylamine or piperidine accelerate condensation reactions .
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress; HPLC ensures final purity >98% .

Q. How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during characterization?

  • Cross-validation : Compare 1H^1H NMR data with 13C^13C NMR and HSQC to assign ambiguous peaks .
  • Dynamic effects : Rotamers in the acrylamide group may cause splitting; variable-temperature NMR clarifies conformational dynamics .
  • Impurity analysis : Use HPLC-MS to detect byproducts (e.g., unreacted triazine precursors) .

Table 2: Key NMR Assignments

Proton Groupδ (ppm)MultiplicityReference
Dimethylamino (N(CH3_3)2_2)3.02Singlet
Chlorophenyl aromatic7.19–7.42Multiplet
Acrylamide NH9.23Singlet

Q. What experimental designs are recommended to assess biological activity (e.g., kinase inhibition)?

  • In vitro assays :
  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC50_{50} values .
  • Cellular uptake : Radiolabel the compound and quantify accumulation via scintillation counting .
    • Mechanistic studies :
  • Covalent binding : Confirm Michael adduct formation with target proteins via LC-MS/MS .
  • Mutagenesis : Replace cysteine residues in the target to validate binding specificity .

Q. How does the pyrrolidin-1-yl substituent on the triazine ring affect synthetic accessibility?

  • Steric hindrance : Bulky pyrrolidine may slow nucleophilic substitution reactions, requiring longer reaction times (8–12 h) .
  • Solubility : The substituent increases solubility in polar solvents (e.g., DMSO), aiding purification .
  • Byproduct formation : Monitor for N-alkylation side products using 1H^1H NMR .

Q. What strategies mitigate degradation during storage or biological assays?

  • Storage : Lyophilize and store at -20°C under argon to prevent hydrolysis .
  • Buffer conditions : Use pH 7.4 PBS with 1 mM DTT to stabilize the acrylamide moiety .
  • Light sensitivity : Protect from UV exposure to avoid E/Z isomerization .

Data Contradiction Analysis

Q. How to interpret discrepancies between calculated and observed elemental analysis results?

  • Sample hygroscopicity : Adsorbed moisture inflates H values; dry samples at 60°C under vacuum before analysis .
  • Trace solvents : Residual ethanol in recrystallized samples may alter C/O ratios; confirm via 1H^1H NMR .
  • Stoichiometric errors : Recalculate based on confirmed molecular formula (e.g., C15_{15}H13_{13}ClF3_3N5_5O) .

Methodological Recommendations

  • Synthetic scalability : Use flow chemistry for high-throughput synthesis of triazine intermediates .
  • Advanced characterization : Employ X-ray crystallography to resolve stereochemical ambiguities .

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